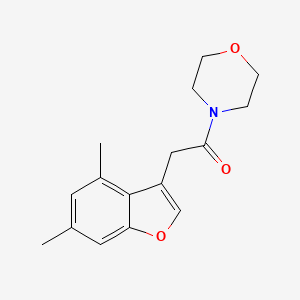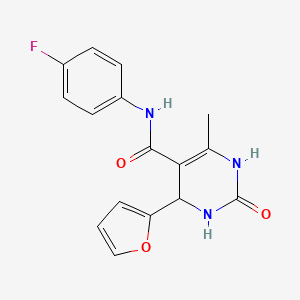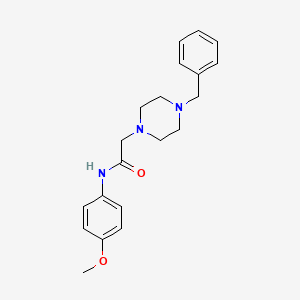![molecular formula C22H27FN2O2 B4217660 3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4217660.png)
3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a synthetic organic compound that features a unique combination of adamantyl, fluorophenyl, and pyrrolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane derivatives followed by amination and subsequent cyclization to form the pyrrolidinedione ring. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and catalysts like 18-crown-6 to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the fluorophenyl ring.
Scientific Research Applications
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of 3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, which can enhance binding affinity to these targets. The fluorophenyl group may participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target. The pyrrolidinedione moiety can act as a pharmacophore, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-Adamantyl)ethyl]-3-hydroxybutyric acid
- 3-(1-Adamantyl)-4-amino-1,2,4-triazoline-5-thione
Uniqueness
3-{[2-(1-Adamantyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione is unique due to its combination of adamantyl, fluorophenyl, and pyrrolidinedione moieties. This combination imparts distinct physicochemical properties, such as increased stability and potential biological activity, which are not commonly found in other similar compounds. The presence of the fluorophenyl group also enhances its potential for medicinal applications, as fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of the compound.
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c23-17-1-3-18(4-2-17)25-20(26)10-19(21(25)27)24-6-5-22-11-14-7-15(12-22)9-16(8-14)13-22/h1-4,14-16,19,24H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTDMXFCVKNONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC4CC(=O)N(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-azepanylcarbonyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4217605.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-1,3-benzodiazol-5-yl)acetamide](/img/structure/B4217608.png)
![ethyl 1-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylate](/img/structure/B4217626.png)

![Methyl 3-[[2-[[5-[1-[(3-chlorobenzoyl)amino]ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B4217644.png)
![2-(benzylthio)-5-chloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B4217652.png)
![3-(4-methoxyphenyl)-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4217666.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4217674.png)
![2,4-dimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4217680.png)
![1-(Benzenesulfonyl)-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4217683.png)
![N-[1-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4217687.png)

![ETHYL 4-[1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B4217691.png)
